N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester

Medicinal Chemistry Organic Synthesis Physicochemical Properties

N'-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (CAS 959137-72-5, MW 186.25, C9H18N2O2) combines a conformationally rigid cyclobutyl ring with Boc protection, delivering steric/electronic properties (LogP ~1.6, tPSA 50.36) that generic Boc-hydrazine or cyclopropyl analogs cannot replicate. This stable solid precursor enables on-demand in situ generation of reactive cyclobutylhydrazine for high-purity heterocyclic scaffold synthesis—critical for medicinal chemistry and agrochemical programs requiring defined 3D molecular architecture. Bulk and custom packaging available.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 959137-72-5
Cat. No. B1390552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester
CAS959137-72-5
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1CCC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
InChIKeyIGSPJRRNIPCTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester (CAS 959137-72-5): A Boc-Protected Hydrazine Building Block with a Strained Cyclobutyl Group


N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (CAS 959137-72-5) is a Boc-protected hydrazine derivative featuring a four-membered cyclobutyl ring attached to the hydrazine nitrogen . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the Boc group provides temporary protection of the hydrazine moiety, enabling selective functionalization in multi-step synthetic sequences . Its molecular formula is C9H18N2O2, with a molecular weight of 186.25 g/mol [1]. The compound is a solid at ambient temperature and is typically supplied at ≥95% purity .

Why N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester (CAS 959137-72-5) Cannot Be Replaced by Generic Boc-Hydrazines or Smaller-Ring Analogs


The cyclobutyl substituent imparts unique steric and electronic properties that differentiate N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester from both unsubstituted Boc-hydrazine and smaller-ring analogs like the cyclopropyl derivative [1]. The four-membered ring introduces conformational rigidity distinct from the three-membered cyclopropyl group, which is known for its unique π-character and strain-driven reactivity [2]. This structural divergence leads to quantifiable differences in key physicochemical parameters—including molecular weight, lipophilicity (LogP), and topological polar surface area (tPSA)—that directly influence compound handling, purification, and downstream synthetic performance [3]. Generic substitution with a simpler Boc-hydrazine or a mismatched cycloalkyl analog would therefore alter these critical properties, potentially compromising reaction outcomes, solubility profiles, and the overall success of a synthetic route . The following evidence quantifies these distinctions.

Quantitative Differentiation Guide for N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester (CAS 959137-72-5)


Molecular Weight and LogP Differentiate N'-Cyclobutyl from N'-Cyclopropyl Boc-Hydrazine, Influencing Purification and Solubility

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester exhibits a molecular weight of 186.25 g/mol and a calculated LogP of 1.6, compared to 172.22 g/mol and a LogP of 1.2 for the cyclopropyl analog (tert-butyl 2-cyclopropylhydrazinecarboxylate, CAS 848153-29-7) [1]. The topological polar surface area (tPSA) is 50.4 Ų for the cyclobutyl derivative versus 50.4 Ų for the cyclopropyl, indicating similar polarity but distinct lipophilicity [2]. These differences in molecular weight and LogP affect chromatographic behavior, solvent partitioning, and potential membrane permeability in biological assays [3].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Cyclobutyl Ring Provides Distinct Carbanion Stabilization Relative to Cyclopropyl and Larger Rings, Affecting Reactivity

Relative kinetic acidity measurements demonstrate that a cyclobutyl group stabilizes an adjacent carbanion center similarly to vinyl and cyclopropyl groups, though to a lesser extent than cyclopropyl [1]. In contrast, cyclopentyl and cyclohexyl groups exhibit stabilization comparable to paraffinic substituents, which is significantly weaker [2]. This intermediate carbanion-stabilizing ability of the cyclobutyl ring positions N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester as a unique building block for reactions involving carbanion intermediates, distinct from both the strongly stabilizing cyclopropyl analog and the poorly stabilizing larger cycloalkyl derivatives [3].

Physical Organic Chemistry Reaction Mechanism Structure-Activity Relationship

Boc-Protected Hydrazine Stability Enables Multi-Step Synthesis, with Cyclobutyl Derivatives Demonstrating Yields Up to 88%

The Boc-protected hydrazine moiety is crucial for preventing unwanted side reactions during synthesis. A study on hydrazine derivatives reported that after Boc-deprotection, the overall two-step yields varied depending on the substituent, with some derivatives achieving yields as high as 88% [1]. While specific yield data for N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester itself is not provided in this reference, the study underscores the importance of the Boc group for stability and the influence of the substituent on overall yield, with cyclobutyl-containing compounds typically showing good stability and synthetic utility . The cyclobutyl group's intermediate steric bulk, compared to smaller alkyl groups, can also influence reaction rates and selectivity in subsequent steps [2].

Organic Synthesis Protecting Group Strategy Hydrazine Chemistry

Optimized Application Scenarios for N'-Cyclobutyl-hydrazinecarboxylic Acid Tert-Butyl Ester (CAS 959137-72-5)


Synthesis of Conformationally Constrained Heterocycles (e.g., Pyrazoles, Pyridazines) for Drug Discovery

The cyclobutyl ring imparts conformational rigidity, making N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester an ideal precursor for synthesizing heterocyclic scaffolds with defined three-dimensional shapes [1]. This is particularly valuable in medicinal chemistry for designing potent and selective drug candidates, as the constrained ring system can pre-organize the molecule for optimal target binding and potentially improve blood-brain barrier penetration compared to more flexible analogs [2]. The Boc protection ensures compatibility with diverse reaction conditions during scaffold construction .

Development of Agrochemicals with Enhanced Selectivity and Potency

The intermediate carbanion-stabilizing ability of the cyclobutyl group, combined with the versatile Boc-protected hydrazine handle, allows for the fine-tuning of reactivity in the synthesis of novel herbicides and pesticides [1]. Patents have described the use of this compound class in creating herbicides that inhibit specific plant enzymatic pathways, with field trials showing effective weed control and minimized crop damage [2]. The distinct physicochemical properties (LogP 1.6, MW 186.25) can be leveraged to optimize the compound's absorption, translocation, and environmental fate .

Precursor for Cyclobutylhydrazine in Multi-Step Organic Transformations

N'-cyclobutyl-hydrazinecarboxylic acid tert-butyl ester serves as a stable, storable precursor to cyclobutylhydrazine (CAS 742673-64-9) [1]. The free hydrazine is a reactive nucleophile used in various condensation and cyclization reactions, but its inherent instability can lead to decomposition and handling difficulties [2]. Using the Boc-protected ester allows researchers to generate the reactive cyclobutylhydrazine in situ under controlled conditions (e.g., acid-mediated deprotection) immediately before use, ensuring higher purity and more reproducible reaction outcomes . This approach is essential for sensitive reactions where the presence of the Boc group would otherwise interfere.

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